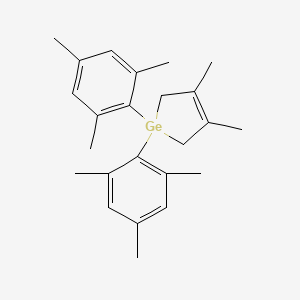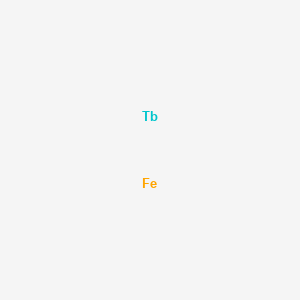
Iron;terbium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron;terbium is a compound that combines the elements iron (Fe) and terbium (Tb). Terbium is a rare earth metal, part of the lanthanide series, and is known for its magnetic and luminescent properties. Iron, on the other hand, is a transition metal widely used in various industries due to its magnetic properties and its role in biological systems. The combination of these two elements results in a compound with unique magnetic and optical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of iron;terbium compounds can be achieved through various synthetic routes. One common method involves the use of terbium fluoride and iron powder. The specific steps are as follows:
Mixing: Terbium fluoride powder and iron powder are mixed in a specific ratio.
Heating: The mixture is heated in a vacuum or inert atmosphere to prevent oxidation.
Reduction: The terbium fluoride is reduced by the iron powder, forming the this compound compound.
Industrial Production Methods
Industrial production of this compound compounds often involves metallothermic reduction. This process includes:
Raw Material Preparation: Terbium oxide and iron are prepared in their pure forms.
Reduction Process: The terbium oxide is reduced using a reducing agent such as calcium or aluminum in the presence of iron.
Purification: The resulting compound is purified to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Iron;terbium compounds undergo various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxygen, forming oxides of iron and terbium.
Reduction: Reduction reactions can occur with reducing agents, converting oxides back to the metallic state.
Substitution: Substitution reactions can occur with halogens, forming halides of iron and terbium.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Reducing agents such as hydrogen, calcium, or aluminum.
Substitution: Halogens like chlorine or bromine.
Major Products Formed
Oxides: Iron oxide (Fe2O3) and terbium oxide (Tb2O3).
Halides: Iron chloride (FeCl3) and terbium chloride (TbCl3).
Wissenschaftliche Forschungsanwendungen
Iron;terbium compounds have a wide range of scientific research applications:
Magnetic Materials: Used in the development of advanced magnetic materials for data storage and spintronic devices.
Luminescent Materials: Employed in the creation of phosphors for lighting and display technologies.
Biomedical Applications: Investigated for use in medical imaging and as contrast agents due to their unique magnetic properties.
Catalysis: Utilized as catalysts in various chemical reactions, enhancing reaction rates and selectivity.
Wirkmechanismus
The mechanism by which iron;terbium compounds exert their effects is primarily related to their magnetic and electronic properties. The compound’s magnetic properties arise from the unpaired electrons in the 4f orbitals of terbium and the 3d orbitals of iron. These unpaired electrons interact, leading to unique magnetic behaviors such as ferromagnetism and paramagnetism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Terbium Iron Garnet (TbIG): A compound with similar magnetic properties but different structural characteristics.
Dysprosium Iron Garnet (DyIG): Another rare earth iron garnet with comparable magnetic properties.
Gadolinium Iron Garnet (GdIG): Known for its use in magnetic and optical applications.
Uniqueness
Iron;terbium compounds are unique due to their combination of magnetic and luminescent properties. The presence of terbium imparts strong magnetic anisotropy and luminescence, while iron contributes to the overall magnetic strength. This combination makes this compound compounds particularly valuable in applications requiring both magnetic and optical functionalities.
Eigenschaften
CAS-Nummer |
84059-28-9 |
|---|---|
Molekularformel |
FeTb |
Molekulargewicht |
214.77 g/mol |
IUPAC-Name |
iron;terbium |
InChI |
InChI=1S/Fe.Tb |
InChI-Schlüssel |
JSUSQWYDLONJAX-UHFFFAOYSA-N |
Kanonische SMILES |
[Fe].[Tb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


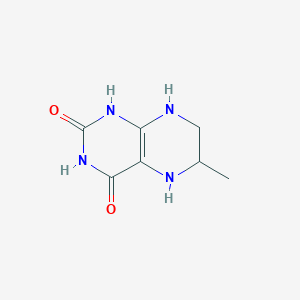
![1-{[(2-Nitrophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14416986.png)
![Ethyl(methyl)phenyl[(trimethylsilyl)imino]-lambda~5~-phosphane](/img/structure/B14416990.png)

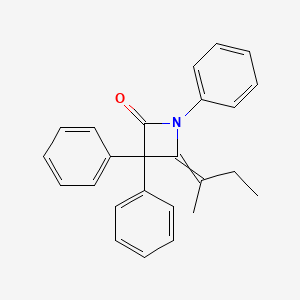
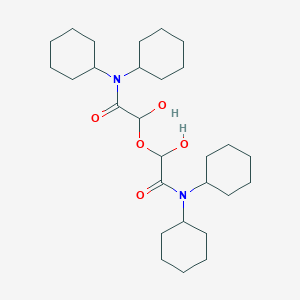
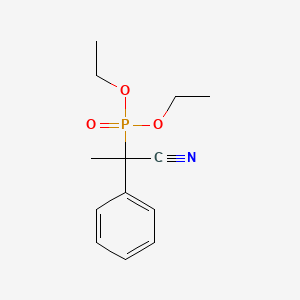
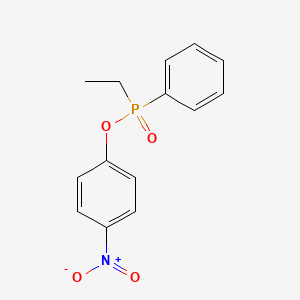

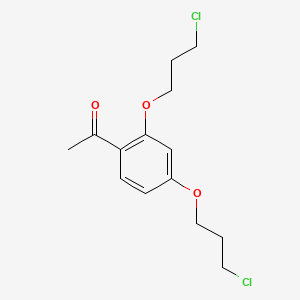

![5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14417055.png)
![N-{2-[(2-Hydroxyethyl)amino]ethyl}propanamide](/img/structure/B14417057.png)
